Cas no 947320-93-6 (1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene)

1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 化学的及び物理的性質
名前と識別子
-
- DJLPERLHIPABKB-UHFFFAOYSA-N
- 1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene
- 1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene
- EN300-1838837
- SCHEMBL2910422
- 947320-93-6
-
- インチ: 1S/C14H17NO/c1-13(2,3)11-5-4-6-12(9-11)14(7-8-14)15-10-16/h4-6,9H,7-8H2,1-3H3
- InChIKey: DJLPERLHIPABKB-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1(C2C=CC=C(C(C)(C)C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838837-0.25g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.25g |
$1513.0 | 2023-06-03 | ||
Enamine | EN300-1838837-0.1g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.1g |
$1447.0 | 2023-06-03 | ||
Enamine | EN300-1838837-5.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1838837-0.05g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.05g |
$1381.0 | 2023-06-03 | ||
Enamine | EN300-1838837-1.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1838837-2.5g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 2.5g |
$3220.0 | 2023-06-03 | ||
Enamine | EN300-1838837-10.0g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 10g |
$7065.0 | 2023-06-03 | ||
Enamine | EN300-1838837-0.5g |
1-tert-butyl-3-(1-isocyanatocyclopropyl)benzene |
947320-93-6 | 0.5g |
$1577.0 | 2023-06-03 |
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzeneに関する追加情報
Professional Introduction to 1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene (CAS No. 947320-93-6)
1-tert-Butyl-3-(1-isocyanato-cyclopropyl)-benzene, with the chemical formula C₁₁H₁₅NO₂ and CAS number 947320-93-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzene ring substituted with a tert-butyl group and an isocyanato-cyclopropyl moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The tert-butyl group, known for its steric hindrance and stability, plays a crucial role in modulating the reactivity and selectivity of the compound. This feature is particularly useful in pharmaceutical applications where precise control over molecular interactions is essential. The presence of the isocyanato-cyclopropyl group introduces a high reactivity site, enabling further functionalization through reactions such as urethane formation, which is a common strategy in drug development.
In recent years, there has been growing interest in the use of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The cyclopropyl ring in 1-tert-butyl-3-(1-isocyanato-cyclopropyl)-benzene contributes to its structural complexity and potential for binding to specific biological targets. This compound has been explored as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
One of the most promising applications of this compound lies in its potential use as a building block for designing small-molecule inhibitors. The isocyanato group can be readily converted into urea or carbamate derivatives, which are known to interact with biological macromolecules such as enzymes and receptors. Such interactions are critical for developing drugs that can modulate physiological processes effectively. For instance, researchers have investigated its utility in creating inhibitors for enzymes involved in cancer metabolism, highlighting its potential as a pharmacological tool.
The synthesis of 1-tert-butyl-3-(1-isocyanato-cyclopropyl)-benzene involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of benzene derivatives followed by nucleophilic substitution with cyclopropyl isocyanate. The introduction of the tert-butyl group often requires protective group strategies to prevent unwanted side reactions. Advanced techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability.
The compound's reactivity also makes it a valuable material for studying mechanistic pathways in organic synthesis. Researchers have utilized 1-tert-butyl-3-(1-isocyanato-cyclopropyl)-benzene to develop new catalytic systems that facilitate the formation of complex molecular architectures. These studies not only contribute to fundamental chemical knowledge but also provide insights into designing more efficient synthetic routes for pharmaceutical intermediates.
In addition to its synthetic utility, this compound has been examined for its potential role in materials science. The combination of rigid aromatic and cyclic structures offers unique properties that can be exploited in developing advanced polymers and coatings. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it attractive for high-performance applications.
The growing body of research on 1-tert-butyl-3-(1-isocyanato-cyclopropyl)-benzene underscores its importance as a versatile chemical entity. Ongoing studies continue to explore new derivatives and applications, reinforcing its significance in both academic and industrial settings. As our understanding of molecular interactions deepens, compounds like this are expected to play an increasingly pivotal role in advancing drug discovery and material innovation.
The future prospects for this compound are bright, with ongoing efforts aimed at expanding its utility across multiple domains. Collaborative research initiatives are underway to harness its potential in areas ranging from agrochemicals to specialty chemicals. By leveraging cutting-edge synthetic methodologies and computational tools, scientists are paving the way for novel applications that could revolutionize various industries.
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